molecular formula C14H12ClN3O2 B6066946 1-(4-chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea

1-(4-chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea

Cat. No.: B6066946
M. Wt: 289.71 g/mol
InChI Key: BSILHFVGAZDSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a hydroxy-phenylcarbonimidoyl moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with N-hydroxybenzamidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids. These studies can provide insights into its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It may be utilized in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming stable complexes. This inhibition can lead to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea can be compared with other urea derivatives, such as:

    4-Chlorophenylurea: This compound shares the chlorophenyl group but lacks the hydroxy-phenylcarbonimidoyl moiety. It is used in different contexts and has distinct chemical properties.

    N-(4-Chlorophenyl)-N’-(cyclohexylmethyl)urea: This compound has a cyclohexylmethyl group instead of the hydroxy-phenylcarbonimidoyl moiety. It exhibits different reactivity and applications.

    Thiourea Derivatives: These compounds contain sulfur instead of oxygen in the urea moiety. They have unique chemical and biological properties, making them useful in various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-N-hydroxy-C-phenylcarbonimidoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18-20)10-4-2-1-3-5-10/h1-9,20H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSILHFVGAZDSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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